molecular formula C24H23N3O3S B2868153 2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide CAS No. 927625-44-3

2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2868153
CAS No.: 927625-44-3
M. Wt: 433.53
InChI Key: FGJYGUXZBDZBJD-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzene ring linked to a phenyl group bearing a 3-oxo-3,4-dihydroquinoxalin-2-yl moiety. The quinoxaline core is a planar heterocyclic system known for its electron-deficient aromaticity, which often enhances binding interactions in biological systems .

Properties

CAS No.

927625-44-3

Molecular Formula

C24H23N3O3S

Molecular Weight

433.53

IUPAC Name

2,4,6-trimethyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H23N3O3S/c1-14-9-10-19(27-31(29,30)23-16(3)11-15(2)12-17(23)4)18(13-14)22-24(28)26-21-8-6-5-7-20(21)25-22/h5-13,27H,1-4H3,(H,26,28)

InChI Key

FGJYGUXZBDZBJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=NC4=CC=CC=C4NC3=O

solubility

soluble

Origin of Product

United States

Biological Activity

2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of sulfonamides that have shown various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 354.4 g/mol

This compound features a quinoxaline moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with quinoxaline structures exhibit significant anticancer properties. A study demonstrated that derivatives of quinoxaline could induce apoptosis in cancer cells through various mechanisms such as:

  • Tyrosine Kinase Inhibition : Quinoxaline derivatives have been shown to inhibit specific tyrosine kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Increased cytoplasmic calcium concentration induced by these compounds has been linked to apoptotic pathways.
  • Targeting Tumor Hypoxia : Some quinoxaline derivatives selectively target hypoxic cancer cells, enhancing their therapeutic efficacy.

In a comparative study involving several quinoxaline derivatives, it was found that they exhibited low micromolar activity against various cancer cell lines (HCT-116 and MCF-7), suggesting their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Calcium Influx Modulation : Studies have shown that sulfonamides can enhance calcium influx in vascular smooth muscle cells, which may contribute to their vasodilatory effects and potential apoptotic activity .
  • Phospholipase C Activation : The activation of phospholipase C by related sulfonamide compounds suggests a pathway through which these compounds could influence cellular signaling and apoptosis .

Case Studies

  • Vascular Smooth Muscle Reactivity : A study evaluated the effects of a structurally similar sulfonamide on isolated rat tail arteries. The results indicated a significant increase in contraction force due to enhanced calcium influx, demonstrating the compound's potential impact on vascular reactivity .
  • Antitumor Efficacy : Another investigation focused on synthesized quinoxaline derivatives and their antitumor effects against various cancer cell lines. Results indicated that these compounds could effectively disrupt cancer cell viability through targeted mechanisms .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substituents: The target compound’s dihydroquinoxaline group contrasts with the chromen () and naphthalenylidene () systems. The thioxo-pyrimidinyl group in introduces sulfur, which may enhance metabolic stability compared to oxygen-containing analogs .

Sulfathiazole-derived synthesis () suggests alternative pathways for introducing sulfur-containing moieties, though these may require optimization for quinoxaline systems .

Physicochemical and Functional Implications

  • However, the polar quinoxaline moiety may counterbalance this effect, as seen in related compounds .
  • Hydrogen Bonding: The 3-oxo group in the quinoxaline ring can act as a hydrogen bond acceptor, a feature shared with the 4-oxo chromen system in but absent in the thioxo-pyrimidinyl derivative () .

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